1-(2-methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

Description

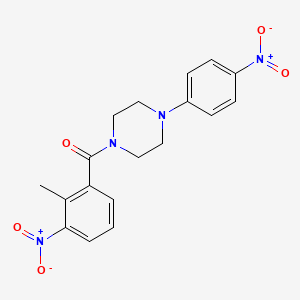

1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine is a benzoylated piperazine derivative characterized by a piperazine core substituted with a 4-nitrophenyl group at one nitrogen atom and a 2-methyl-3-nitrobenzoyl moiety at the other. The compound’s structure combines electron-withdrawing nitro groups and a sterically bulky benzoyl substituent, which may influence its conformational behavior, solubility, and biological interactions.

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-13-16(3-2-4-17(13)22(26)27)18(23)20-11-9-19(10-12-20)14-5-7-15(8-6-14)21(24)25/h2-8H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCFFBURBZPIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine is a compound known for its unique structural properties and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C16H17N3O4

- Molecular Weight : 329.33 g/mol

The structure includes a piperazine ring substituted with nitro and methyl groups, contributing to its biological activity.

Research indicates that compounds containing the piperazine scaffold exhibit a wide range of biological activities, including:

- Receptor Binding : Piperazine derivatives often interact with various aminergic receptors, which may influence neurotransmission and cell signaling pathways .

- Antiproliferative Effects : Some studies have demonstrated that piperazine-containing compounds can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer applications .

- Induction of Cell Death : The compound may induce necroptosis in certain cell types, a regulated form of necrosis that could be leveraged in cancer therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have explored the biological effects of piperazine derivatives similar to this compound:

- LQFM018 Study : A related piperazine compound demonstrated significant antiproliferative effects against K562 leukemic cells, indicating that similar mechanisms may be applicable to our compound. The study highlighted necroptotic signaling pathways as a mode of action .

- Nitroaromatic Compounds : Research on nitroaromatic compounds has shown that they can interact favorably with reductases in hypoxic conditions, enhancing their cytotoxicity against tumor cells. This suggests that the nitro groups in our compound may also play a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformational and Electronic Properties

- Benzoylated Piperazines: Compounds such as 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM), 1-(4-bromobenzoyl)-4-(4-nitrophenyl)piperazine (BIRHES), and 1-(3-bromobenzoyl)-4-(4-nitrophenyl)piperazine (BIRHIW) share the 4-nitrophenyl group but differ in the benzoyl substituent . Conformational Behavior: X-ray diffraction (XRD) studies of analogous compounds reveal that the 4-nitrophenyl substituent flattens the piperazine ring, increasing bond angles at the nitrogen atoms (e.g., 111.4–113.8° vs. 109.0° in non-nitrophenyl derivatives) . This structural distortion may influence binding interactions in biological systems.

- Non-Benzoylated Piperazines: 1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine: This compound replaces the benzoyl group with a dichlorophenyl substituent, prioritizing hydrophobic interactions over electronic effects. It was synthesized in 80% yield via nucleophilic aromatic substitution and hydrogenation . 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine: A key intermediate for triazole antifungals (e.g., Itraconazole), this derivative lacks the benzoyl group but features a hydroxylphenyl substituent, enhancing hydrogen-bonding capacity .

Structural and Functional Data Table

Q & A

Q. How does this compound compare to structurally related piperazines in terms of pharmacokinetic (PK) properties?

- Methodological Answer : Compare logD (octanol/water) and plasma protein binding (equilibrium dialysis) with analogs like 1-(3-methoxybenzoyl)-4-nitrophenylpiperazine. In vivo PK studies in rodents (IV/PO dosing) quantify bioavailability. Nitro-to-cyano isosteric replacement may reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.